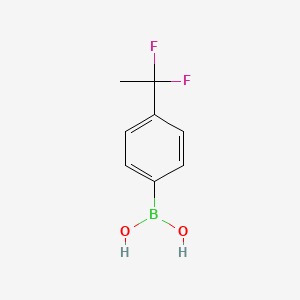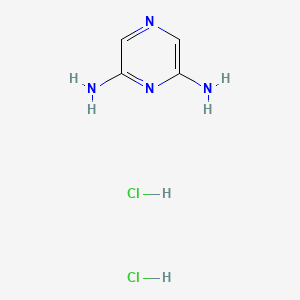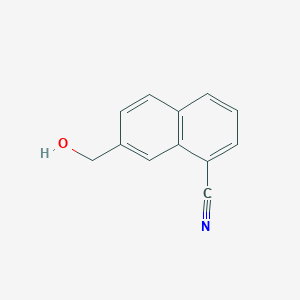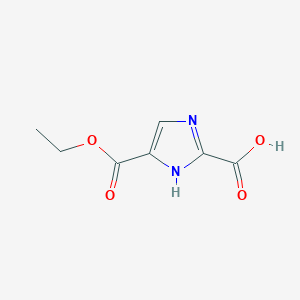
2-(3-Hydroxynaphthalen-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Hydroxynaphtalén-1-yl)acétonitrile est un composé organique qui présente un cycle naphtalène substitué par un groupe hydroxyle et un groupe acétonitrile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(3-Hydroxynaphtalén-1-yl)acétonitrile implique généralement la réaction du 3-hydroxynaphtalène avec l'acétonitrile dans des conditions spécifiques. Une méthode courante consiste à utiliser un catalyseur basique pour faciliter la réaction de substitution nucléophile. La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(3-Hydroxynaphtalén-1-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitrile peut être réduit pour former une amine.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution pour former des éthers ou des esters.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogène gazeux avec un catalyseur métallique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits :
Oxydation : Formation de 3-naphtaldéhyde ou d'acide 3-naphtoïque.
Réduction : Formation de 3-hydroxy-1-naphtylméthylamine.
Substitution : Formation de 3-alcoxynaphtalène ou de 3-acétoxynaphtalène.
4. Applications de recherche scientifique
Le 2-(3-Hydroxynaphtalén-1-yl)acétonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme par lequel le 2-(3-Hydroxynaphtalén-1-yl)acétonitrile exerce ses effets est principalement par son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe nitrile peut participer à diverses réactions chimiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant aux effets biologiques observés.
Composés similaires :
2-(Naphtalén-1-yl)acétonitrile : Manque le groupe hydroxyle, ce qui peut entraîner une réactivité chimique et une activité biologique différentes.
Acide 3-hydroxy-2-naphtoïque : Contient un groupe carboxyle au lieu d'un groupe nitrile, ce qui entraîne des propriétés chimiques et des applications différentes.
3-Hydroxy-1-naphtaldéhyde :
Unicité : Le 2-(3-Hydroxynaphtalén-1-yl)acétonitrile est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe nitrile sur le cycle naphtalène
Applications De Recherche Scientifique
2-(3-Hydroxynaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(3-Hydroxynaphthalen-1-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxyl group, which may result in different chemical reactivity and biological activity.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical properties and applications.
3-Hydroxy-1-naphthaldehyde:
Uniqueness: 2-(3-Hydroxynaphthalen-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the naphthalene ring
Propriétés
Formule moléculaire |
C12H9NO |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(3-hydroxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8,14H,5H2 |
Clé InChI |
CQPCHYKUMVYKRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)




![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)


![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)

